2-Bromo-6-chloroimidazo[1,2-b]pyridazine

Catalog No.
S3458345
CAS No.
944902-75-4
M.F
C6H3BrClN3
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chloroimidazo[1,2-b]pyridazine

CAS Number

944902-75-4

Product Name

2-Bromo-6-chloroimidazo[1,2-b]pyridazine

IUPAC Name

2-bromo-6-chloroimidazo[1,2-b]pyridazine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-4-3-11-6(9-4)2-1-5(8)10-11/h1-3H

InChI Key

IEFGTBVANORJCW-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NC(=C2)Br)Cl

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)Br)Cl

Synthesis and Characterization:

2-Bromo-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound containing nitrogen atoms arranged in a specific ring structure. Studies have explored various methods for its synthesis, including cyclization reactions involving readily available starting materials. [] Characterization of the synthesized compound is typically achieved using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity. []

Potential Applications:

Research suggests that 2-bromo-6-chloroimidazo[1,2-b]pyridazine may possess various potential applications in scientific research, although its specific uses are still under exploration. Here are some areas of investigation:

  • Medicinal Chemistry: Some studies have investigated the potential of 2-bromo-6-chloroimidazo[1,2-b]pyridazine as a scaffold for the development of new drugs. Its structural similarity to known bioactive compounds has prompted researchers to explore its potential activity against various diseases, including cancer and bacterial infections. [, ] However, further research is necessary to establish its efficacy and safety for therapeutic purposes.
  • Material Science: The unique properties of 2-bromo-6-chloroimidazo[1,2-b]pyridazine, such as its thermal stability and potential for electronic conductivity, have attracted interest in material science applications. Studies have explored its potential use in the development of new materials with specific functionalities, such as organic semiconductors and flame retardants. However, further research is needed to optimize its properties and explore its potential for practical applications.

2-Bromo-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H3BrClN2C_6H_3BrClN_2 and a molecular weight of 232.47 g/mol. It features a fused imidazole and pyridazine ring system, characterized by the presence of bromine and chlorine substituents. This compound is notable for its unique structural properties, which contribute to its potential biological activities and applications in various fields, including pharmaceuticals and materials science .

The chemical reactivity of 2-bromo-6-chloroimidazo[1,2-b]pyridazine can be explored through various synthetic pathways. One significant reaction involves its participation in cross-coupling reactions, such as the Suzuki reaction, where it can react with boronic acids to form biaryl compounds. The influence of different bases and reaction conditions on the efficiency of these reactions has been documented . Additionally, the compound's halogen substituents make it amenable to nucleophilic substitution reactions, facilitating further functionalization.

The synthesis of 2-bromo-6-chloroimidazo[1,2-b]pyridazine can be achieved through several methods:

  • Halogenation: Starting from 6-chloroimidazo[1,2-b]pyridazine, bromination can be performed using brominating agents.
  • Cyclization Reactions: Utilizing precursors like 3-amino-6-chloropyridazine in the presence of appropriate reagents can facilitate the formation of the imidazo ring.
  • Cross-Coupling Techniques: Employing palladium-catalyzed cross-coupling reactions can allow for the introduction of bromine at specific positions on the pyridazine ring .

The unique structure of 2-bromo-6-chloroimidazo[1,2-b]pyridazine lends itself to various applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: As a building block in the synthesis of novel materials with specific electronic or optical properties.
  • Chemical Research: Serving as a reagent in organic synthesis and medicinal chemistry.

Interaction studies involving 2-bromo-6-chloroimidazo[1,2-b]pyridazine focus on its binding affinity with biological macromolecules. These studies aim to understand how this compound interacts with proteins or nucleic acids, which is crucial for elucidating its mechanism of action in potential therapeutic applications.

Several compounds share structural similarities with 2-bromo-6-chloroimidazo[1,2-b]pyridazine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
3-Bromo-6-chloroimidazo[1,2-b]pyridazine13526-66-40.88Bromine at position 3; similar biological activity
3-Bromoimidazo[1,2-b]pyridazine18087-73-50.88Lacks chlorine substituent; different reactivity
6-Chloroimidazo[1,2-b]pyridazine6775-78-60.84No bromine; simpler structure
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine18112-31-70.89Methyl group addition; altered properties
8-Bromo-6-chloroimidazo[1,2-b]pyridazine933190-51-30.77Bromine at position 8; different reactivity

The uniqueness of 2-bromo-6-chloroimidazo[1,2-b]pyridazine lies in its specific halogenation pattern and fused ring system, which may confer distinct biological activities compared to its analogs.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

230.91989 g/mol

Monoisotopic Mass

230.91989 g/mol

Heavy Atom Count

11

Wikipedia

2-Bromo-6-chloroimidazo[1,2-b]pyridazine

Dates

Modify: 2023-08-19

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